SCHEMBL22966

Übersicht

Beschreibung

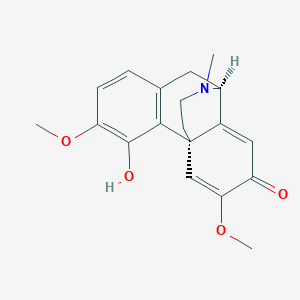

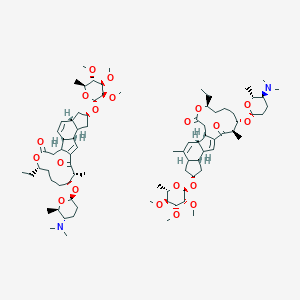

Spinosad 10 microg/mL in Acetonitrile is an insecticide derived from the fermentation of the bacterium Saccharopolyspora spinosa. It is a mixture of two main components, spinosyn A and spinosyn D, which belong to the spinosyn family of compounds. Spinosad 10 microg/mL in Acetonitrile is known for its effectiveness against a wide range of insect pests and is used in both agricultural and veterinary applications .

Wirkmechanismus

Target of Action

Spinosad, also known as SCHEMBL22966, DB08823, or MS-32180, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system of insects .

Mode of Action

Spinosad acts by causing neuronal hyperexcitation in insects . It achieves this by altering the function of the nicotinic acetylcholine receptors . This alteration leads to involuntary muscle contractions, paralysis, and ultimately death of the insect .

Biochemical Pathways

The primary biochemical pathway affected by Spinosad involves the neurotransmitter acetylcholine . By interacting with the nicotinic acetylcholine receptors, Spinosad disrupts the normal functioning of the nervous system in insects . The downstream effects include neuronal hyperexcitation, leading to paralysis and death .

Pharmacokinetics

Spinosad is used topically and is not absorbed systemically following topical application . This means that it remains at the site of application, exerting its effects locally .

Result of Action

The result of Spinosad’s action is the death of the insect . By causing neuronal hyperexcitation, it induces involuntary muscle contractions and paralysis . This leads to the death of the insect, thereby effectively treating infestations .

Wissenschaftliche Forschungsanwendungen

Spinosad 10 microg/mL in Acetonitrile has a wide range of scientific research applications, including:

Agriculture: Used as an insecticide to control pests in crops such as fruits, vegetables, and grains.

Veterinary Medicine: Used to control external parasites on livestock and pets.

Public Health: Used in the control of disease vectors such as mosquitoes and flies.

Biological Research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Spinosad 10 microg/mL in Acetonitrile is produced through the fermentation of Saccharopolyspora spinosa in a nutrient-rich medium. The fermentation process involves the use of corn solids, soybean flour, and cottonseed flour as substrates. After fermentation, the spinosyns are extracted and purified through a series of solvent extractions and recrystallizations .

Industrial Production Methods

Industrial production of spinosad involves large-scale fermentation in bioreactors, followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient concentration, are carefully controlled to maximize the yield of spinosyns. The extracted spinosyns are then formulated into various commercial products .

Analyse Chemischer Reaktionen

Types of Reactions

Spinosad 10 microg/mL in Acetonitrile undergoes several types of chemical reactions, including:

Oxidation: Spinosad 10 microg/mL in Acetonitrile can be oxidized to form various metabolites.

Hydrolysis: Spinosad 10 microg/mL in Acetonitrile is susceptible to hydrolysis under acidic or basic conditions.

Photodegradation: Spinosad 10 microg/mL in Acetonitrile degrades when exposed to light.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

Photodegradation: Exposure to UV light or sunlight.

Major Products Formed

The major products formed from these reactions include various spinosyn metabolites, which may have different levels of insecticidal activity compared to the parent compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Spinetoram: A second-generation spinosyn insecticide with enhanced potency and faster action.

Avermectins: Another class of macrocyclic lactone insecticides with a different mode of action.

Milbemycins: Similar to avermectins, used in both agricultural and veterinary applications

Uniqueness of Spinosad 10 microg/mL in Acetonitrile

Spinosad 10 microg/mL in Acetonitrile is unique due to its natural origin, broad-spectrum activity, and low environmental impact. It is effective against a wide range of insect pests while being relatively safe for non-target organisms, including beneficial insects, mammals, and birds. Its unique mode of action also reduces the likelihood of resistance development compared to other insecticides .

Eigenschaften

IUPAC Name |

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione;(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H67NO10.C41H65NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42;1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3;14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+;22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34+,36+,38+,39-,40-,41+/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLRKDZMHNBDQS-SGSTVUCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C.CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C.CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H132N2O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1477.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

801.515°C | |

| Record name | Spinosad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

not soluble. | |

| Record name | Spinosad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Spinosad is a mixture of spinosyn A and spinosyn D in a 5:1 ratio. This combination causes neuronal hyperexcitation through mostly alteration of nicotinic acetylcholine receptors, which ultimately leads to lice paralysis and death. | |

| Record name | Spinosad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

168316-95-8 | |

| Record name | Spinosad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)